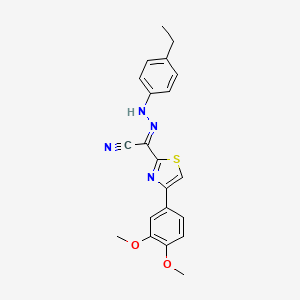

(E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

(E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a dimethoxyphenyl group, an ethylphenyl group, and a carbohydrazonoyl cyanide moiety

Properties

IUPAC Name |

(2E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-4-14-5-8-16(9-6-14)24-25-17(12-22)21-23-18(13-28-21)15-7-10-19(26-2)20(11-15)27-3/h5-11,13,24H,4H2,1-3H3/b25-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUIWMLTMJPKTA-KOEQRZSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a halogenated aromatic compound.

Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Formation of the Carbohydrazonoyl Cyanide Moiety: The carbohydrazonoyl cyanide moiety can be synthesized by reacting hydrazine derivatives with cyanogen halides under controlled conditions.

Industrial Production Methods

Industrial production of (E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, where the thiazole ring or the phenyl groups are oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can target the carbohydrazonoyl cyanide moiety, converting it into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings or the thiazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as reflux or microwave-assisted synthesis.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms of the carbohydrazonoyl cyanide moiety, such as hydrazones or amines.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole and hydrazone moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been synthesized and evaluated for their activity against various pathogens. In vitro studies demonstrate that compounds similar to (E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can show synergistic effects when combined with established antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

Thiazole derivatives are being explored for their anticancer properties. The structural features of (E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .

Organic Electronics

The unique electronic properties of thiazole derivatives make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that the incorporation of such compounds can improve charge transport properties and device efficiency .

Coordination Chemistry

(E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can also serve as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for catalysis and the development of new materials with tailored properties.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of thiazole derivatives against a panel of bacteria. The results demonstrated that certain derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains . This highlights the potential utility of (E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide in combating antibiotic resistance.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of thiazole-based compounds on various cancer cell lines. The study reported significant reductions in cell viability at low concentrations, suggesting that similar compounds could be developed into effective anticancer agents .

Mechanism of Action

The mechanism of action of (E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- (E)-4-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

- **(E)-4-(3,4-dimethoxyphenyl)-N-(4-isopropylphenyl)-1,3-th

Biological Activity

(E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the dimethoxyphenyl and ethylphenyl groups contributes to its lipophilicity and ability to interact with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For instance, compounds containing the thiazole moiety have been found to possess activity against various bacterial strains, fungi, and viruses. The specific compound under review may also share these properties due to its structural similarities to other known antimicrobial agents .

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer potential. The mechanism of action typically involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds with similar structures have shown activity against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression . The exact anticancer activity of (E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide requires further investigation but is promising based on related compounds.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the thiazole ring and the cyanide group may interact with specific molecular targets such as enzymes or receptors involved in metabolic pathways. This interaction can lead to either inhibition or activation of these pathways, influencing cellular functions.

Case Studies

- Antiviral Activity : A study examining various thiazole derivatives indicated that some compounds exhibited antiviral activity against HIV-1. The structure-activity relationship suggested that modifications on the phenyl rings could enhance efficacy .

- Antitumor Activity : In vitro studies have shown that thiazole derivatives can inhibit tumor growth in several cancer types. For instance, derivatives similar to (E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide were tested against breast cancer cell lines and demonstrated significant cytotoxicity .

Data Tables

Q & A

Q. What are the common synthetic routes for preparing (E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of substituted thiosemicarbazides with α-haloketones or via hydrazonoyl halide intermediates. For example, hydrazonoyl halides can react with thiocyanate derivatives to form thiazole cores, as demonstrated in reactions yielding 80–85% product yields under reflux conditions in ethanol with glacial acetic acid catalysis . Characterization relies on melting point analysis, IR (to confirm C=O, C=N, and thiazole ring vibrations), and / NMR (to resolve substituent-specific signals like methoxy or ethylphenyl groups) .

Q. How can researchers confirm the E-configuration of the carbohydrazonoyl cyanide group in this compound?

The E-configuration is established using NMR coupling constants and NOE experiments. For instance, the absence of NOE between the hydrazonoyl proton and adjacent substituents supports the trans geometry. IR spectroscopy further aids by identifying stretching frequencies of the cyanide group (~2200 cm) and imine bonds (~1600 cm) .

Q. What spectroscopic techniques are critical for structural elucidation of this thiazole derivative?

Multi-modal spectroscopy is essential:

- IR : Confirms functional groups (e.g., C≡N, C=N, C-O of methoxy).

- NMR : NMR resolves aromatic protons (e.g., 3,4-dimethoxyphenyl at δ 6.8–7.2 ppm) and ethyl groups (triplet for CH), while NMR identifies quaternary carbons (e.g., thiazole C2).

- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragments corresponding to the thiazole core .

Advanced Research Questions

Q. How can regioselectivity challenges in thiazole ring formation be addressed during synthesis?

Regioselectivity is controlled by steric and electronic factors. For example, using electron-withdrawing groups (e.g., cyanide) on the hydrazonoyl moiety directs cyclization to the desired position. Solvent polarity (e.g., DMF vs. ethanol) and catalysts (e.g., acetic acid) also influence reaction pathways, as seen in analogous syntheses of thiadiazoline derivatives .

Q. What strategies resolve discrepancies between theoretical and experimental elemental analysis data?

Discrepancies (e.g., in %C or %N) may arise from incomplete purification or hygroscopic byproducts. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves purity. Combustion analysis paired with HPLC-MS can identify impurities, while computational tools (e.g., Gaussian) model theoretical values for comparison .

Q. How does the 3,4-dimethoxyphenyl substituent influence the compound's electronic properties and reactivity?

Methoxy groups donate electron density via resonance, stabilizing the thiazole ring and enhancing electrophilic substitution reactivity. This is evident in UV-Vis spectra, where bathochromic shifts occur due to extended conjugation. Substituent effects can be quantified using Hammett parameters or DFT calculations .

Q. What mechanistic insights explain the compound's potential bioactivity (e.g., antimicrobial or anticancer)?

The thiazole core and hydrazonoyl cyanide group may inhibit enzymes (e.g., kinases) via chelation or covalent binding. In vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) should be paired with molecular docking to identify target proteins. Analogous compounds show activity against S. aureus and HeLa cells, suggesting structure-activity relationships (SAR) worth exploring .

Q. How can researchers optimize reaction conditions to scale up synthesis without compromising yield?

Kinetic studies (e.g., varying temperature, solvent, or catalyst load) identify rate-limiting steps. For example, refluxing in ethanol with 5 mol% acetic acid increases yields to >80% in scaled reactions. Continuous-flow reactors may further enhance efficiency, as demonstrated in thiazolidinone syntheses .

Methodological Guidance

-

Experimental Design for Bioactivity Studies :

Use a panel of Gram-positive/negative bacteria and cancer cell lines. Include positive controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity). Assess IC values and selectivity indices to differentiate general toxicity from targeted effects . -

Data Contradiction Analysis :

For conflicting spectral data (e.g., overlapping NMR signals), employ 2D techniques (COSY, HSQC) or substitute deuterated analogs. Conflicting elemental analysis may require TGA-DSC to check for solvent retention . -

Computational Modeling :

Use Gaussian or ORCA for DFT calculations to predict electronic properties, while AutoDock Vina models ligand-protein interactions. Compare with crystallographic data from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.